molecular formula C9H9NO3 B014992 4-Nitrocinnamyl alcohol CAS No. 1504-63-8

4-Nitrocinnamyl alcohol

Cat. No. B014992
CAS RN: 1504-63-8
M. Wt: 179.17 g/mol
InChI Key: LGXXEDSIJZHDBN-OWOJBTEDSA-N
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Description

4-Nitrocinnamyl alcohol is a compound that is part of the β-nitrostyrene family. It has been studied for its unique properties and potential applications in organic chemistry.

Synthesis Analysis

  • β-Nitrostyrenes like this compound can be synthesized using scaffolds that facilitate Michael addition reactions with various nucleophiles. These derivatives can undergo transformations to yield functionalized products, although challenges exist in achieving certain configurations due to steric hindrances (Asahara et al., 2018).

Molecular Structure Analysis

  • The molecular structure of related nitro-substituted compounds has been studied using UV-vis spectroscopy, revealing insights into solute-solvent interactions and molecular interactions within various mediums (Nandi et al., 2012).

Chemical Reactions and Properties

  • This compound is involved in various chemical reactions, such as the organocatalytic asymmetric Michael/hemiacetalization/acyl transfer reaction, which produces enantiopure chromans (Maity & Pan, 2018).
  • Additionally, reactions of this compound derivatives with secondary alicyclic amines have been kinetically investigated, providing insights into reaction mechanisms and interactions (Castro et al., 2003).

Physical Properties Analysis

  • The synthesis and structure of this compound derivatives have been examined, revealing important details about their crystal structure and physical properties (Zelenin et al., 1997).

Chemical Properties Analysis

  • Studies on the biosynthesis of 4-hydroxycinnamyl alcohols, which are structurally related to this compound, have shown effective transformation methods using biocatalysts, highlighting the environmental friendliness and efficiency of these processes (Liu et al., 2017).
  • Other research has focused on the solvatochromic behavior of similar nitrostyryl derivatives in various solvents, shedding light on the chemical behavior of these compounds in different environments (Stock et al., 2018).

Scientific Research Applications

  • Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, closely related to 4-Nitrocinnamyl alcohol, have been identified as potential high-yield photoreagents useful in protein crosslinking and affinity labeling, with applications in biomedical research (Jelenc, Cantor, & Simon, 1978).

  • Corrosion Inhibition : Yttrium 4-nitrocinnamate has demonstrated efficacy in inhibiting corrosion of AS1020 steel, even at low concentrations. This compound maintains uniform and smooth surfaces on the steel, suggesting its potential in materials science and engineering (Hiển et al., 2017).

  • Environmental Impact : The effects of 4-nitrophenol, a derivative of this compound, on aquatic ecosystems have been studied. It significantly disrupts ecosystems, affecting pH, algae balance, and fauna development (Zieris, Feind, & Huber, 1988).

  • Chemical Reaction Studies : Research on 4-nitroimidazole, a compound structurally similar to this compound, reveals insights into its one-electron reduction in protic media, producing a stable nitro radical anion. This study is significant for understanding the chemical behavior of nitro compounds in various environments (Carbajo et al., 2002).

  • Medical Research : 4-Hydroxybenzyl alcohol, related to this compound, has been shown to reduce infarct volumes and improve neurological outcomes in rats with transient focal cerebral ischemia, indicating its potential in neuroprotective treatments (Yu et al., 2010).

  • Antioxidant Properties : 2-Bromo-3-hydroxy-2-nitroproylcinnamate, structurally related to this compound, has shown potential as an artificial antioxidant in reducing alcohol-induced oxidative damage in rats (Malik et al., 2020).

Future Directions

properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXXEDSIJZHDBN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1504-63-8
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-3-(4-Nitrophenyl)prop-2-en-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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